molecular formula C20H17NO4 B2407438 N-(4-acetylphenyl)-5-(phenoxymethyl)furan-2-carboxamide CAS No. 862390-33-8

N-(4-acetylphenyl)-5-(phenoxymethyl)furan-2-carboxamide

Cat. No.: B2407438
CAS No.: 862390-33-8
M. Wt: 335.359
InChI Key: NFRAVRBXSCTJBM-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-5-(phenoxymethyl)furan-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a furan ring, an acetylphenyl group, and a phenoxymethyl group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-5-(phenoxymethyl)furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the acylation of 4-aminophenyl with acetyl chloride to form 4-acetylphenylamine. This intermediate is then reacted with 5-(phenoxymethyl)furan-2-carboxylic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-5-(phenoxymethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenoxymethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: 4-(1-hydroxyethyl)phenyl derivatives.

    Substitution: Various substituted phenoxymethyl derivatives.

Scientific Research Applications

N-(4-acetylphenyl)-5-(phenoxymethyl)furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(4-acetylphenyl)-5-(phenoxymethyl)furan-2-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

N-(4-acetylphenyl)-5-(phenoxymethyl)furan-2-carboxamide can be compared with other similar compounds, such as:

    N-(4-acetylphenyl)furan-2-carboxamide: Lacks the phenoxymethyl group, which may result in different chemical and biological properties.

    N-(4-acetylphenyl)-5-methylfuran-2-carboxamide: Contains a methyl group instead of a phenoxymethyl group, potentially altering its reactivity and applications.

Properties

IUPAC Name

N-(4-acetylphenyl)-5-(phenoxymethyl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4/c1-14(22)15-7-9-16(10-8-15)21-20(23)19-12-11-18(25-19)13-24-17-5-3-2-4-6-17/h2-12H,13H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRAVRBXSCTJBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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